molecular formula C14H10F2O2 B3041046 4-[(3,5-Difluorobenzyl)oxy]benzaldehyde CAS No. 259132-33-7

4-[(3,5-Difluorobenzyl)oxy]benzaldehyde

Cat. No.: B3041046
CAS No.: 259132-33-7
M. Wt: 248.22 g/mol
InChI Key: FPPHFHASSCUGJM-UHFFFAOYSA-N
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Description

4-[(3,5-Difluorobenzyl)oxy]benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a 3,5-difluorobenzyl ether group at the para position. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing effects of fluorine atoms, which modulate reactivity and physicochemical properties.

Properties

IUPAC Name

4-[(3,5-difluorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-5-11(6-13(16)7-12)9-18-14-3-1-10(8-17)2-4-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPHFHASSCUGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Difluorobenzyl)oxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 3,5-difluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Difluorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 4-[(3,5-Difluorobenzyl)oxy]benzoic acid.

    Reduction: 4-[(3,5-Difluorobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(3,5-Difluorobenzyl)oxy]benzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-[(3,5-Difluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorobenzyl group enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects: The 3,5-difluorobenzyl group in the target compound introduces stronger electron-withdrawing effects compared to mono-fluorinated or non-fluorinated analogs (e.g., 4-(benzyloxy)-3-fluorobenzaldehyde). This enhances electrophilicity at the aldehyde group, favoring nucleophilic addition reactions .
  • Synthetic Yields: The dual substitution in B1 reduces yield (72.8%) compared to simpler mono-substituted analogs, likely due to steric hindrance during alkylation .
  • Solubility : Increased fluorination correlates with lower aqueous solubility (e.g., Log S decreases from -1.5 to -3.0 in B1), impacting bioavailability in pharmacological applications .

Physicochemical and Reactivity Profiles

  • Electronic Effects : The 3,5-difluoro substitution creates a symmetrical electron-deficient aromatic system, distinct from asymmetrical analogs like 4-(benzyloxy)-3-fluorobenzaldehyde. This symmetry may influence crystal packing and melting points .
  • Reactivity: The target compound’s aldehyde group is more electrophilic than non-fluorinated analogs, making it a superior intermediate for Schiff base formation or condensation reactions (e.g., with amines or hydrazines) .

Biological Activity

4-[(3,5-Difluorobenzyl)oxy]benzaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzaldehyde functional group attached to a 3,5-difluorobenzyl ether moiety. Its molecular formula is C₁₄H₉F₂O, and it possesses unique characteristics due to the presence of fluorine substituents, which enhance its reactivity and biological activity.

Property Value
Molecular FormulaC₁₄H₉F₂O
Molecular Weight252.22 g/mol
Functional GroupsBenzaldehyde, Ether
Halogen Substituents3,5-Difluorobenzyl

The biological activity of this compound is primarily attributed to its ability to interact with various cellular components such as enzymes and receptors. The difluorobenzyl group enhances binding affinity to specific molecular targets, potentially modulating their activity. Research indicates that this compound may exhibit antimicrobial , anticancer , and enzyme inhibition properties.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, analogs of this compound have been investigated for their effectiveness against various bacterial strains. The presence of fluorine atoms is believed to contribute to enhanced antimicrobial efficacy by increasing membrane permeability and disrupting cellular functions.

Anticancer Activity

Research indicates that this compound may possess cytotoxic effects on cancer cells. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting critical signaling pathways associated with tumor growth.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting tyrosinase activity, which is crucial in melanin production. This property makes it a candidate for treating hyperpigmentation disorders.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in MDPI highlighted the antimicrobial properties of benzaldehyde derivatives, including those with difluorobenzyl groups. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : In a recent investigation, this compound was tested on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, with an IC50 value indicating effective cytotoxicity at concentrations below 20 µM .
  • Tyrosinase Inhibition Studies : Another study focused on the inhibitory effects on tyrosinase activity using B16F10 murine melanoma cells. The compound demonstrated significant inhibition of tyrosinase activity compared to controls, suggesting its potential application in cosmetic formulations aimed at reducing hyperpigmentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(3,5-Difluorobenzyl)oxy]benzaldehyde

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